![molecular formula C7H8BrNO2S B1600002 Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate CAS No. 78502-71-3](/img/structure/B1600002.png)
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate, commonly referred to as EBC, is a chemical compound that has a wide range of applications in research and industry. It is a colorless, odorless and crystalline solid that is highly soluble in water and other organic solvents. It is also a highly reactive compound, which makes it useful for a variety of reactions. EBC has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, dyes, and fragrances. In addition, it has been used in the synthesis of a variety of drugs, including anticonvulsants and antibiotics.
Scientific Research Applications
Improved Synthesis Methods
Research has focused on developing improved methods for synthesizing Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate derivatives. For example, Zhou Zhuo-qiang (2009) describes an efficient procedure for synthesizing Ethyl 2-amino-thiazole-4-carboxylate, which is further processed to create the desired compound through saponification, demonstrating a streamlined approach to access this chemical scaffold.
Spectroscopic and Structural Characterization
Detailed spectroscopic and structural characterizations of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate derivatives have been performed. For instance, Muhammad Haroon et al. (2019) synthesized derivatives and conducted thorough spectroscopic analysis alongside single crystal X-ray diffraction (SC-XRD) to confirm their structures. These studies provide essential data for understanding the molecular geometry and electronic structure of the compounds.
Computational Studies
Computational studies, including density functional theory (DFT) and time-dependent DFT (TDDFT), have been applied to investigate the electronic properties and potential applications of Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate derivatives. For example, the work by Muhammad Haroon et al. (2018) and Muhammad Haroon et al. (2020) elucidates the compounds' optimized geometry, NLO properties, and FMOs, offering insights into their potential technological applications.
Novel Reactions and Derivatives
The exploration of novel reactions and the synthesis of new derivatives based on Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate have been a significant area of research. Studies such as those by R. Maadadi et al. (2016) show reactions with various nucleophiles, leading to a range of functionalized compounds. This versatility is crucial for expanding the compound's applications in organic synthesis and drug development.
properties
IUPAC Name |
ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVYKGHESZRJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453108 | |
Record name | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
78502-71-3 | |
Record name | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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